molecular formula C4H12ClNS B1655734 2-Amino-2-methyl-1-propanethiol hydrochloride CAS No. 4146-00-3

2-Amino-2-methyl-1-propanethiol hydrochloride

Cat. No.: B1655734
CAS No.: 4146-00-3
M. Wt: 141.66 g/mol
InChI Key: RYBVDJYRYJNCOT-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-1-propanethiol hydrochloride is an organic compound with the molecular formula C₄H₁₂ClNS. It is a derivative of 2-amino-2-methyl-1-propanethiol, where the thiol group is protonated to form a hydrochloride salt. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-methyl-1-propanethiol hydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with hydrogen sulfide gas in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-50°C.

    Catalyst: Commonly used catalysts include transition metal catalysts such as palladium or nickel.

    Solvent: The reaction is usually carried out in an aqueous or alcoholic solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes:

    Raw Materials: 2-amino-2-methyl-1-propanol, hydrogen sulfide gas, and hydrochloric acid.

    Reaction Control: Automated systems to monitor temperature, pressure, and reactant concentrations.

    Purification: The product is purified through crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-1-propanethiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-2-methyl-1-propanethiol hydrochloride is utilized in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-1-propanethiol hydrochloride involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical effects. The pathways involved include:

    Thiol-Disulfide Exchange: The thiol group can participate in redox reactions, forming disulfide bonds with other thiol-containing molecules.

    Nucleophilic Attack: The amino group can act as a nucleophile, attacking electrophilic centers in substrates.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with a hydroxyl group instead of a thiol group.

    2-Amino-2-methyl-1,3-propanediol: Contains an additional hydroxyl group, making it a diol.

    2-Aminoethyl 2-methylacrylate hydrochloride: A compound with a similar amino group but different functional groups.

Uniqueness

2-Amino-2-methyl-1-propanethiol hydrochloride is unique due to its combination of an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in both organic synthesis and biochemical research.

Properties

IUPAC Name

2-amino-2-methylpropane-1-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS.ClH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBVDJYRYJNCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334537
Record name 2-amino-2-methylpropane-1-thiol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-00-3
Record name 2-amino-2-methylpropane-1-thiol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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